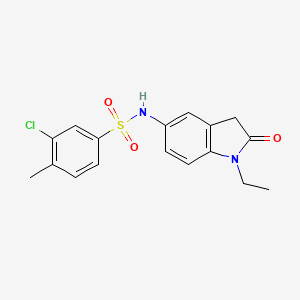

3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

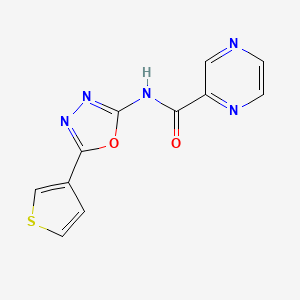

3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Isatin derivatives related to "3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide" have been synthesized and analyzed for their molecular structures through spectroscopic techniques and single crystal X-ray diffraction. These studies reveal the compounds' geometries and potential for intermolecular hydrogen bonding, alongside their kinetic stability and reactivity as assessed by quantum mechanical calculations (Arshad et al., 2017).

Antimicrobial and Anticancer Evaluation

A series of derivatives have been evaluated for their in vitro antimicrobial and anticancer activities, showing varying degrees of effectiveness. These studies also involved quantitative structure-activity relationship (QSAR) analyses to understand the factors influencing the compounds' biological activities (Kumar et al., 2014).

Anti-HIV and Antifungal Activity

Other studies focus on the synthesis of novel derivatives for the investigation of their anti-HIV and antifungal activities. These compounds have been characterized and tested in vitro, highlighting their potential therapeutic applications (Zareef et al., 2007).

Carbonic Anhydrase Inhibitors

Research into sulfonamide-based compounds has also explored their utility as carbonic anhydrase inhibitors, potentially relevant for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The synthesis and evaluation of these inhibitors provide insights into their structural features and biological activities (Sapegin et al., 2018).

Anticancer Effects and Mechanisms

Further studies have delved into the anticancer effects of new dibenzenesulfonamides, analyzing their mechanisms of inducing apoptosis and autophagy in cancer cells. These compounds have shown significant potential as anticancer drug candidates, with detailed investigation of their effects on various cancer cell lines (Gul et al., 2018).

Propriétés

IUPAC Name |

3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-3-20-16-7-5-13(8-12(16)9-17(20)21)19-24(22,23)14-6-4-11(2)15(18)10-14/h4-8,10,19H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRLRMURWBHISP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)